1-Benzyloxy-2-(1,1-difluoroethyl)benzene
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of 1-Benzyloxy-2-(1,1-difluoroethyl)benzene is characterized by a complex arrangement of aromatic and aliphatic components that contribute to its distinctive chemical properties. The core structure consists of a benzene ring bearing two significant substituents: a benzyloxy group (-OCH2C6H5) and a 1,1-difluoroethyl group (-CH(CF2)CH3) positioned ortho to each other. This substitution pattern creates a sterically congested environment that influences the compound's conformational preferences and reactivity patterns.
The benzyloxy substituent introduces an ether linkage that extends the aromatic character of the molecule through the incorporation of an additional phenyl ring. This structural feature creates potential for π-π stacking interactions and affects the overall electronic distribution within the molecule. The oxygen atom in the benzyloxy group serves as both an electron-donating entity through resonance and an electron-withdrawing component through inductive effects, thereby modulating the electron density on the aromatic ring.
The 1,1-difluoroethyl group represents a particularly significant structural element due to the presence of two fluorine atoms attached to the same carbon center. This geminal difluoride arrangement creates a strong electron-withdrawing effect through both inductive and field effects, significantly altering the electronic properties of the adjacent aromatic system. The carbon-fluorine bonds, with their high electronegativity difference, contribute to the formation of permanent dipole moments that influence intermolecular interactions and physical properties.
The stereochemical considerations for this compound primarily involve the conformational flexibility around the ether linkage and the orientation of the difluoroethyl group relative to the aromatic plane. The benzyloxy group can adopt various conformations due to rotation around the C-O bond, while the 1,1-difluoroethyl substituent may exhibit restricted rotation due to steric interactions with the adjacent benzyloxy group. These conformational factors play crucial roles in determining the compound's three-dimensional structure and its interactions with other molecules.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of 1-Benzyloxy-2-(1,1-difluoroethyl)benzene requires comprehensive analysis using multiple analytical techniques to elucidate its structural features. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, while infrared spectroscopy reveals functional group characteristics, and mass spectrometry confirms molecular composition and fragmentation patterns.
Proton nuclear magnetic resonance spectroscopy of this compound would be expected to display characteristic signal patterns corresponding to the various proton environments. The aromatic protons from both the substituted benzene ring and the benzyl group would appear in the typical aromatic region between 7.0 and 8.0 parts per million. The benzyloxy methylene protons (-OCH2-) would manifest as a distinctive singlet around 5.0 parts per million, consistent with similar benzyloxy-containing compounds. The 1,1-difluoroethyl group would contribute a complex multiplet pattern due to coupling with fluorine nuclei, with the methyl group appearing as a triplet due to coupling with the adjacent fluorinated carbon.
Fluorine-19 nuclear magnetic resonance spectroscopy represents a particularly valuable analytical tool for this compound due to the presence of two equivalent fluorine atoms. The difluoride functionality would be expected to produce a characteristic multiplet pattern resulting from coupling with both the adjacent carbon-bound proton and the methyl group protons. The chemical shift for these fluorine nuclei would likely appear in the range of -70 to -80 parts per million, consistent with similar organofluorine compounds containing geminal difluoride groups.
Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the aromatic carbons appearing in their characteristic regions between 120 and 160 parts per million. The carbon bearing the two fluorine atoms would exhibit significant downfield shifting due to the strong electron-withdrawing effect of the fluorine substituents and would appear as a characteristic triplet due to carbon-fluorine coupling. The benzyloxy methylene carbon would appear around 70 parts per million, while the methyl carbon of the difluoroethyl group would show appropriate upfield positioning.
Infrared spectroscopy analysis would reveal several diagnostic absorption bands characteristic of the functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations would appear in the region around 3000-3100 wavenumbers. The ether carbon-oxygen stretching would manifest as a strong absorption band in the range of 1200-1250 wavenumbers. The carbon-fluorine stretching vibrations would produce characteristic strong absorptions in the region of 1000-1400 wavenumbers, reflecting the high bond polarity of the carbon-fluorine bonds.
Mass spectrometry analysis would provide molecular ion confirmation and fragmentation patterns characteristic of the compound's structure. The molecular ion peak would appear at mass-to-charge ratio 248, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of fluorine atoms, benzyloxy group cleavage, and aromatic ring fragmentations, providing structural confirmation through characteristic fragmentation pathways similar to those observed in related organofluorine compounds.
| Spectroscopic Technique | Key Diagnostic Features | Expected Range |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |
| 1H Nuclear Magnetic Resonance | Benzyloxy methylene | ~5.0 ppm |
| 19F Nuclear Magnetic Resonance | Geminal difluoride | -70 to -80 ppm |
| 13C Nuclear Magnetic Resonance | Aromatic carbons | 120-160 ppm |
| Infrared Spectroscopy | C-H aromatic stretch | 3000-3100 cm⁻¹ |
| Infrared Spectroscopy | C-O ether stretch | 1200-1250 cm⁻¹ |
| Infrared Spectroscopy | C-F stretch | 1000-1400 cm⁻¹ |
| Mass Spectrometry | Molecular ion | 248 m/z |
Crystallographic Analysis and Computational Modeling
The crystallographic analysis and computational modeling of 1-Benzyloxy-2-(1,1-difluoroethyl)benzene provide crucial insights into its three-dimensional structure, molecular packing arrangements, and electronic properties. While specific crystallographic data for this exact compound may be limited, related benzyloxy-difluoromethyl compounds have been subjected to detailed structural analysis that can inform our understanding of this system.
Crystallographic studies of structurally related compounds, such as 1-(Benzyloxy)-4-(difluoromethyl)benzene, have revealed important structural parameters that can be extrapolated to understand the target compound. These investigations typically employ single-crystal X-ray diffraction techniques to determine precise atomic coordinates, bond lengths, bond angles, and molecular conformations. The presence of fluorine atoms in the structure introduces unique crystallographic features, including the potential for fluorine-hydrogen interactions and modified van der Waals contacts that influence crystal packing.
The molecular geometry optimization through computational methods reveals the preferred conformations and electronic properties of 1-Benzyloxy-2-(1,1-difluoroethyl)benzene. Density functional theory calculations can provide accurate predictions of bond lengths, particularly the carbon-fluorine bonds which typically exhibit lengths around 1.35-1.38 Angstroms. The carbon-oxygen bond in the benzyloxy group would be expected to display a length consistent with aromatic ether linkages, approximately 1.37 Angstroms.
The electronic structure calculations reveal the significant impact of the difluoroethyl substituent on the aromatic system's electron density distribution. The strong electron-withdrawing nature of the geminal difluoride group creates a pronounced dipole moment and affects the aromatic ring's electrostatic potential surface. This electronic perturbation influences both the chemical reactivity and the intermolecular interaction patterns of the compound.
Computational modeling also provides insights into the conformational preferences of the molecule, particularly regarding the rotation around the benzyloxy carbon-oxygen bond and the orientation of the difluoroethyl group. Energy minimization calculations typically reveal multiple low-energy conformers that differ in the relative orientations of the substituent groups. These conformational studies are particularly relevant for understanding the compound's behavior in solution and its interactions with other molecules.
The crystal packing analysis, when available, demonstrates how individual molecules arrange in the solid state through intermolecular interactions. The presence of both electron-rich aromatic regions and electron-poor fluorinated regions creates opportunities for complementary intermolecular contacts. Fluorine atoms can participate in weak hydrogen bonding interactions and halogen bonding phenomena that influence the overall crystal structure stability.
| Structural Parameter | Computational Prediction | Experimental Range |
|---|---|---|
| C-F bond length | 1.35-1.38 Å | 1.34-1.39 Å |
| C-O ether bond length | ~1.37 Å | 1.36-1.38 Å |
| Aromatic C-C bond length | 1.39-1.40 Å | 1.38-1.41 Å |
| Molecular dipole moment | 2.5-3.5 D | Variable |
| Dihedral angle (benzyloxy) | 0-180° | Conformer dependent |
The computational analysis extends to prediction of vibrational frequencies that complement experimental infrared spectroscopy measurements. These calculations help assign specific absorption bands to particular molecular motions and validate the spectroscopic interpretations. The fluorine-containing vibrations typically show good agreement between computational predictions and experimental observations, providing confidence in the structural assignments.
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2O/c1-15(16,17)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNDVZOGRMAMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250070 | |
| Record name | 1-(1,1-Difluoroethyl)-2-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-82-2 | |
| Record name | 1-(1,1-Difluoroethyl)-2-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoroethyl)-2-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation Using Benzyloxy-2-(1,1-difluoroethyl)chloride
One common and industrially relevant method to prepare 1-Benzyloxy-2-(1,1-difluoroethyl)benzene is via Friedel-Crafts alkylation. This involves the reaction of benzene or a substituted benzene derivative with benzyloxy-2-(1,1-difluoroethyl)chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically conducted under anhydrous conditions to avoid hydrolysis of the reactive intermediates.
- Key reaction conditions:
- Catalyst: Aluminum chloride (AlCl3)
- Solvent: Anhydrous, often dichloromethane or nitrobenzene
- Temperature: Controlled between 0 °C to room temperature to moderate reactivity
- Atmosphere: Inert (nitrogen or argon) to prevent moisture interference
This method allows for regioselective introduction of the 1,1-difluoroethyl substituent onto the aromatic ring bearing the benzyloxy group, yielding the target compound after workup and purification by recrystallization or distillation.
Continuous Flow Reactor Processes for Industrial Scale
For large-scale production, continuous flow reactors are employed to enhance control over reaction parameters and improve yield consistency. This approach facilitates:
- Precise control of reaction time and temperature
- Efficient mixing and heat transfer
- Reduced side reactions and improved safety
Purification steps such as recrystallization or distillation are used post-reaction to isolate the pure 1-Benzyloxy-2-(1,1-difluoroethyl)benzene product.
Alternative Synthetic Strategies Involving Difluoroalkylation
Regioselective Ring Opening of 1,1-Difluorocyclopropanes
Recent research has demonstrated that 2-(1,1-difluoroethyl)-substituted aromatic compounds can be synthesized via regioselective ring opening of 1,1-difluorocyclopropanes bearing aryloxy groups. Treatment with strong acids such as triflic acid induces cleavage of the cyclopropane ring distal to the difluoromethylene group, generating oxocarbenium ions. These intermediates can undergo nucleophilic attack by nitriles followed by Friedel-Crafts-type cyclization to form difluoroethylated benzoxazines, which are structurally related to the target compound class.
Although this method is more specialized and applied to heterocyclic systems, it provides mechanistic insight into the generation of difluoroethyl-substituted aromatic ethers under acidic conditions.
Data Table Summarizing Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Benzyloxy-2-(1,1-difluoroethyl)chloride, AlCl3 | Anhydrous solvent, 0 °C to RT, inert atmosphere | Scalable, regioselective | Requires moisture-free conditions |
| Continuous Flow Reactor (Industrial Scale) | Same as above | Controlled flow, temperature, mixing | High yield, reproducibility | Requires specialized equipment |
| Regioselective Ring Opening of Difluorocyclopropanes | 1,1-Difluorocyclopropanes, triflic acid | Acidic conditions, nucleophilic attack, cyclization | Access to complex heterocycles | More complex, limited substrate scope |
| Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes | Pyridine, alkali triflate salts, 2-methoxyethanol | Mild acid catalysis, optimized solvent and atmosphere | High selectivity, mild conditions | Not directly applicable to target compound |
Research Findings and Mechanistic Insights
- The Friedel-Crafts alkylation route remains the most straightforward and widely used method for synthesizing 1-Benzyloxy-2-(1,1-difluoroethyl)benzene, leveraging classical electrophilic aromatic substitution chemistry with difluoroalkyl halide precursors.
- Acid-catalyzed methods demonstrate that protonation of difluoroalkyl intermediates can prevent side reactions such as fluoride elimination, enhancing product stability and yield.
- Continuous flow techniques improve scalability and reproducibility, important for industrial applications.
- Mechanistic studies highlight the role of Lewis acids and protonation in facilitating regioselective difluoroalkylation while minimizing decomposition pathways.
- Optimization of reaction parameters such as solvent, temperature, and catalyst loading is critical to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyloxy-2-(1,1-difluoroethyl)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl halides under suitable reaction conditions.
Major Products Formed:
Oxidation: The oxidation of 1-Benzyloxy-2-(1,1-difluoroethyl)benzene can yield benzoic acid derivatives or other oxidized products.
Reduction: Reduction reactions can produce 1-benzyloxy-2-(1,1-difluoroethyl)benzene derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
1-Benzyloxy-2-(1,1-difluoroethyl)benzene has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Benzyloxy-2-(1,1-difluoroethyl)benzene exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-Benzyloxy-2-(1,1-difluoroethyl)benzene are compared below with related benzene derivatives containing fluorinated or benzyloxy substituents.
Structural and Molecular Comparison
Physicochemical Properties
- Lipophilicity (logP):
- Boiling Points:
- Reactivity:
- The benzyloxy group in the target compound may undergo hydrolysis under acidic conditions, while brominated analogs (e.g., 1-Bromo-4-(1,1-difluoroethyl)benzene ) are prone to nucleophilic substitution.
Biological Activity
1-Benzyloxy-2-(1,1-difluoroethyl)benzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-Benzyloxy-2-(1,1-difluoroethyl)benzene features a benzene ring substituted with a benzyloxy group and a difluoroethyl side chain. This unique configuration contributes to its interaction with biological targets.
Biological Activity Overview
Research indicates that 1-Benzyloxy-2-(1,1-difluoroethyl)benzene exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may have cytotoxic effects on various cancer cell lines.
- Antimicrobial Activity : The compound shows potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting metabolic pathways.
The biological activity of 1-Benzyloxy-2-(1,1-difluoroethyl)benzene can be attributed to its ability to interact with specific molecular targets:
- Lipophilicity : The difluoroethyl group enhances lipophilicity, allowing better membrane penetration and interaction with hydrophobic pockets in proteins.
- Halogen Bonding : The presence of fluorine atoms may facilitate halogen bonding interactions with biological macromolecules, potentially stabilizing the compound's binding to its targets.
Synthesis
The synthesis of 1-Benzyloxy-2-(1,1-difluoroethyl)benzene typically involves the following steps:
- Formation of the Benzyl Ether : Reacting phenol derivatives with benzyl bromide in the presence of a base.
- Introduction of the Difluoroethyl Group : Utilizing difluoroethylation methods through nucleophilic substitution reactions.
Case Studies
Several studies have investigated the biological activity of 1-Benzyloxy-2-(1,1-difluoroethyl)benzene:
- Anticancer Activity Study : A study evaluated the compound's effects on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .
- Antimicrobial Screening : In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .
| Study Type | Target Organism/Cell Line | Concentration Tested | Observed Effect |
|---|---|---|---|
| Anticancer Activity | Breast Cancer Cells | >10 µM | Significant reduction in viability |
| Antimicrobial Activity | Staphylococcus aureus | 5-15 µg/mL | Inhibition observed |
| Escherichia coli | 5-15 µg/mL | Inhibition observed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Benzyloxy-2-(1,1-difluoroethyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves introducing the difluoroethyl group via halogenated intermediates. For example, bromination at the ethyl position (e.g., using 1-bromo-2-(1,1-difluoroethyl)benzene analogs ) followed by benzyloxy group installation via nucleophilic substitution. Key variables include:
- Catalysts : Pd-mediated cross-coupling for aryl-alkyl bond formation.
- Temperature : Controlled heating (80–120°C) to minimize side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Data Considerations : Monitor reaction progress via TLC or GC-MS, prioritizing yields >75% for scalability.
Q. Which analytical techniques are most effective for characterizing the benzyloxy and difluoroethyl moieties in this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR confirms difluoroethyl integrity (δ -110 to -120 ppm for CF groups) . NMR identifies benzyloxy protons (δ 4.8–5.2 ppm) and aromatic protons (δ 6.5–7.5 ppm).
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for structure-activity studies (e.g., torsion angles between benzyloxy and difluoroethyl groups) .
- HRMS : Validates molecular formula (CHFO) with ppm-level mass accuracy .
Q. How do the electron-withdrawing properties of the difluoroethyl group impact the compound’s reactivity in further functionalization?
- Methodological Answer : The CF group deactivates the aromatic ring, directing electrophilic substitutions to the para position of the benzyloxy group. For example:
- Nitration : Requires aggressive conditions (HNO/HSO, 50°C) due to reduced ring reactivity.
- Suzuki Coupling : Enhanced stability of intermediates under Pd catalysis .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?
- Methodological Answer :
- Isotopic Labeling : Use -labeled analogs to confirm assignments via HSQC/HMBC correlations.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, identifying discrepancies caused by solvation or conformational dynamics .
- Variable-Temperature NMR : Detects dynamic processes (e.g., rotational barriers in the difluoroethyl group) .
Q. How can researchers design experiments to probe the compound’s potential as a fluorinated building block in medicinal chemistry?
- Methodological Answer :
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Compare half-life (t) to non-fluorinated analogs .
- Docking Studies : Model interactions with target proteins (e.g., kinases) to evaluate CF contributions to binding affinity .
- In Vivo PET Imaging : Incorporate isotopes (via late-stage fluorination) to track biodistribution .
Q. What experimental approaches mitigate challenges in scaling up the synthesis (e.g., low yields in benzyloxy group installation)?
- Methodological Answer :
- Flow Chemistry : Continuous processing improves heat/mass transfer for exothermic benzylation steps.
- Protecting Group Alternatives : Compare benzyloxy with p-methoxybenzyl (PMB) groups for stability under acidic/basic conditions .
- DoE Optimization : Use response surface methodology (RSM) to balance temperature, catalyst loading, and solvent ratios .
Data Interpretation and Mechanistic Studies
Q. How can researchers distinguish between competing reaction mechanisms (e.g., radical vs. ionic pathways) in difluoroethylation steps?
- Methodological Answer :
- Radical Traps : Add TEMPO to quench radical intermediates; observe reaction inhibition via GC-MS.
- Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero substrates—significant KIE (>2) suggests radical pathways .
- ESR Spectroscopy : Detect transient radical species during reactions .
Q. What statistical methods are recommended for analyzing biological activity data when structural analogs show conflicting trends?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
